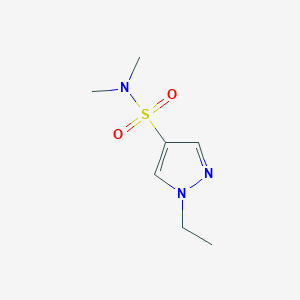

1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

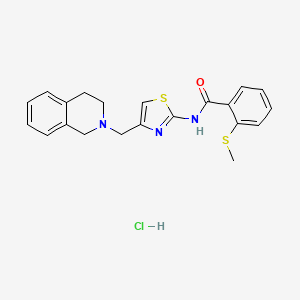

“1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide” is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects and are the basic elements for the design of drug-like compounds with multiple biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which contains two nitrogen atoms in the 1- and 2-positions . The compound also contains an ethyl group and a sulfonamide group .Applications De Recherche Scientifique

Antibacterial Applications

Research has demonstrated that heterocyclic compounds containing a sulfonamido moiety, similar to 1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide, can be synthesized for use as antibacterial agents. These compounds have shown high activity against bacterial strains, suggesting their potential as antibacterial agents in medical and pharmaceutical research (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition

Sulfonamides are known for their enzyme inhibition properties. Studies on pyrazole-based sulfonamide compounds have shown significant inhibition of human carbonic anhydrase isoenzymes, which are involved in various physiological processes including respiration and acid-base balance. This suggests the potential use of this compound in developing treatments for conditions related to enzyme dysfunction (Büyükkıdan et al., 2017).

Cancer Research

Pyrazoline benzensulfonamides, structurally related to this compound, have been synthesized and evaluated for their potential as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity. This dual functionality makes them promising candidates for cancer research, particularly in designing new compounds with potent activity for multiple bioactivities (Ozgun et al., 2019).

Material Science and Corrosion Inhibition

Pyrazole derivatives have been studied for their effects on the corrosion behavior of steel in acidic environments. This research is crucial in material science, especially in developing coatings and treatments to protect metals from corrosion. The effectiveness of pyrazolic compounds in inhibiting corrosion suggests the potential application of this compound in this field (Tebbji et al., 2005).

Orientations Futures

The future directions for “1-ethyl-N,N-dimethyl-1H-pyrazole-4-sulfonamide” and similar compounds could involve further exploration of their pharmacological effects and potential applications in drug design . The development of new synthetic methodologies and the expansion of their application are also areas of interest .

Mécanisme D'action

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Pyrazole derivatives are known to undergo a series of reactions, including cyclocondensation and oxidative coupling . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s important to note that pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 17521 , which could potentially influence its bioavailability.

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the compound is stored in a refrigerator , suggesting that temperature could potentially influence its stability.

Propriétés

IUPAC Name |

1-ethyl-N,N-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-4-10-6-7(5-8-10)13(11,12)9(2)3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJLFBASRYLLRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2932632.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2932635.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B2932639.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2932643.png)

![5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2932644.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2932648.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2932653.png)